3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
The compound “3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a benzamide derivative with a methylthio group at the 3-position and an octahydrobenzo[b][1,4]dioxin-6-yl group attached to the nitrogen of the amide . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of applications in the field of medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, a methylthio group, and an octahydrobenzo[b][1,4]dioxin-6-yl group . The presence of these groups would influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene ring could contribute to its stability and the amide group could influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties Research has focused on developing novel synthetic pathways for benzamide derivatives, emphasizing their utility in creating complex organic molecules. For instance, Gabriele et al. (2006) described a new synthesis approach for dihydrobenzo[1,4]dioxine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing a method that could potentially be applicable to the synthesis of compounds like 3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide (Gabriele et al., 2006). Such methodologies offer pathways to create structurally complex and functionally diverse organic compounds, which are valuable in medicinal chemistry and material science.
Biological and Pharmacological Screening Compounds with benzamide moieties have been extensively studied for their biological activities. Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine highlighted their promising antimicrobial activity, suggesting that benzamide derivatives, including this compound, could be explored for antimicrobial properties (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013). Such findings open avenues for the development of new antimicrobial agents to combat resistant bacterial strains.
Advanced Material Development Polymer science is another area where benzamide derivatives find application. Takeichi et al. (2005) investigated the performance improvement of polybenzoxazine by alloying with polyimide, indicating the potential of benzamide-related compounds in modifying polymer properties for advanced materials (Takeichi, T., Guo, Y., & Rimdusit, S., 2005). This research implies that compounds like this compound could be key to developing new polymeric materials with enhanced thermal and mechanical properties.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-21-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)20-8-7-19-14/h2-4,9,12,14-15H,5-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXPHZQDCSQNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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